molecular formula C20H23NO4 B2918296 2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1324363-57-6

2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No. B2918296
CAS RN: 1324363-57-6
M. Wt: 341.407
InChI Key: SUZRQISSTAJDOT-UHFFFAOYSA-N
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Description

This compound, ({2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}thio)acetic acid, is a unique chemical provided to early discovery researchers . It has an empirical formula of C12H15NO3S and a molecular weight of 253.32 .


Molecular Structure Analysis

The SMILES string of this compound is O=C (CSCC (O)=O)NC (C ©=C1)=CC=C1C . This provides a representation of the structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid . Further physical and chemical properties are not available in the current resources.

Scientific Research Applications

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its structural similarity to molecules that exhibit biological activity. It could serve as a precursor or an intermediate in the synthesis of pharmaceuticals targeting a range of diseases. For example, derivatives of this compound might be explored for their antifungal or antibacterial properties, given the relevance of the phenylacetate moiety in drug design .

Material Science

In material science, the compound could be used in the development of novel organic semiconductors. Its aromatic structure, combined with the potential for electron-donating and electron-withdrawing substituents, makes it a candidate for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells .

Biotechnology

Biotechnological applications might include the use of this compound as a building block for more complex biomolecules. It could be incorporated into peptides or nucleotide sequences that require specific structural features for their function, such as enzyme inhibitors or gene expression regulators .

Agriculture

In agriculture, the compound’s potential as a growth regulator or as a part of a pesticide formulation could be investigated. Its structural components may interact with plant hormone receptors or disrupt the life cycle of agricultural pests .

Environmental Science

Environmental science could benefit from this compound in the synthesis of sensors or indicators for pollutants. The compound’s ability to undergo specific reactions with environmental toxins could be harnessed to develop detection and remediation technologies.

Synthetic Organic Chemistry

As a versatile synthetic intermediate, this compound could be used to develop new synthetic routes or improve existing ones for complex organic molecules. Its reactivity could be exploited in various organic transformations, such as cross-coupling reactions or as a scaffold for multicomponent reactions .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography, mass spectrometry, or spectroscopy. Its unique structural features might provide specific retention times or mass/charge ratios that are useful for the identification of complex mixtures .

Chemical Education

Lastly, this compound can serve as an educational tool in chemical education, demonstrating various chemical reactions and synthetic strategies. It can be used to illustrate the principles of functional group transformations and molecular design in organic chemistry courses .

Safety and Hazards

The compound is classified under GHS07, with a hazard statement of H302, indicating it is harmful if swallowed . It falls under the Acute Tox. 4 Oral hazard classification .

Future Directions

There is a lack of analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . Future research could focus on gathering more data about this compound, including its synthesis, chemical reactions, mechanism of action, and additional physical and chemical properties.

properties

IUPAC Name

[2-(2,4-dimethylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-24-17-8-6-16(7-9-17)12-20(23)25-13-19(22)21-18-10-5-14(2)11-15(18)3/h5-11H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZRQISSTAJDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

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